Methyl 4-(quinolin-8-ylcarbamoyl)benzoate
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Overview
Description
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is an organic compound with the molecular formula C18H14N2O3. It is a yellow solid with a melting point of 132 to 135 °C . This compound is of interest due to its unique structure, which combines a quinoline moiety with a benzoate ester, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate can be achieved through several methods. One common approach involves the Ru-catalyzed C(sp2)-H bond arylation reaction. This method employs 3-methylbenzamide bearing 8-aminoquinoline as a directing group, with ethyl 4-bromobenzoate as a reactant . The reaction conditions typically include the use of [RuCl2(p-cymene)]2 as a precatalyst and (p-tol)3P as a ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like flash chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with modified functional groups.
Scientific Research Applications
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel quinoline derivatives.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: A para-substituted aryl bromide used in organic synthesis.
Methyl 4-iodobenzoate: Similar to Methyl 4-bromobenzoate but with an iodine substituent, used in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group, used in various coupling reactions.
Uniqueness: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 4-(quinolin-8-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H14N2O3/c1-23-18(22)14-9-7-13(8-10-14)17(21)20-15-6-2-4-12-5-3-11-19-16(12)15/h2-11H,1H3,(H,20,21) |
InChI Key |
WQIVVUSDITZJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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